molecular formula C9H18N2O B6256618 N,N-dimethyl-2-(piperidin-2-yl)acetamide CAS No. 1038342-39-0

N,N-dimethyl-2-(piperidin-2-yl)acetamide

Cat. No.: B6256618
CAS No.: 1038342-39-0
M. Wt: 170.3
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Description

N,N-Dimethyl-2-(piperidin-2-yl)acetamide is a tertiary acetamide featuring a piperidine ring substituted at the 2-position. The compound combines the lipophilic piperidine moiety with the polar dimethylacetamide group, influencing its physicochemical properties and biological interactions.

Properties

CAS No.

1038342-39-0

Molecular Formula

C9H18N2O

Molecular Weight

170.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-2-yl)acetamide typically involves the reaction of piperidine with dimethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-(piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N,N-dimethyl-2-(piperidin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(piperidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variations

Heterocyclic Ring Modifications
  • Zolpidem (N,N-Dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)acetamide): Replaces the piperidine ring with an imidazo[1,2-a]pyridine system. This modification enhances aromatic stacking interactions, contributing to Zolpidem’s high affinity for GABAA receptors and its use in treating insomnia.
  • Compound 3i (N,N-Dimethyl-2-(3,7,8-trimethyl-1,2,3,4-tetrahydroquinolin-2-yl)acetamide): Substitutes piperidine with a tetrahydroquinoline scaffold. NMR data indicate diastereomer formation (3:2 ratio), highlighting stereochemical complexities absent in the target compound .
  • N-(2-Piperidin-2-ylethyl)acetamide :
    Attaches the acetamide group via an ethyl linker rather than directly to the piperidine. This increases conformational flexibility, which may alter binding kinetics to biological targets .

Substituent Effects
  • Sulfonamide Derivatives (e.g., Compounds 6b, 6c, 6d): Incorporate sulfonyl groups (e.g., isopropylsulfonyl) on the piperidine nitrogen. These electron-withdrawing groups enhance solubility and stabilize interactions with enzymes like soluble epoxide hydrolase (sEH), yielding IC50 values in the nanomolar range .
  • Fluorinated Analogs (e.g., 2,2-Difluoro-N,N-dimethyl-2-(4-(trifluoromethyl)phenyl)acetamide) :
    Fluorination increases metabolic stability and electronegativity, influencing receptor binding. The trifluoromethyl group in such compounds enhances hydrophobic interactions, as seen in improved enzyme inhibition profiles .

Physicochemical Properties

  • Melting Points: Compound 6b: 172–173°C (crystallized from hot ethyl acetate) .
  • Stereochemical Considerations :
    Compound 3i exists as a 3:2 diastereomer mixture, complicating purification and activity interpretation. The target compound’s simpler piperidine structure avoids such issues .

  • Solubility and Lipophilicity : Sulfonamide derivatives (e.g., 6b–6d) exhibit improved aqueous solubility due to polar sulfonyl groups, whereas fluorinated analogs (e.g., 3a) show enhanced lipid membrane permeability .

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